molecular formula C9H10BrNO2 B1313444 Ethyl 2-bromo-5-methylnicotinate CAS No. 65996-16-9

Ethyl 2-bromo-5-methylnicotinate

Katalognummer: B1313444
CAS-Nummer: 65996-16-9
Molekulargewicht: 244.08 g/mol
InChI-Schlüssel: PKLWSPZTPMXMIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-bromo-5-methylnicotinate is a chemical compound belonging to the class of nicotinic acid derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol .

Vorbereitungsmethoden

The synthesis of Ethyl 2-bromo-5-methylnicotinate typically involves the bromination of 5-methylnicotinic acid followed by esterification. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and ethanol as the esterifying agent. The process is usually carried out under reflux conditions to ensure complete reaction .

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .

Analyse Chemischer Reaktionen

Ethyl 2-bromo-5-methylnicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-bromo-5-methylnicotinic acid.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-bromo-5-methylnicotinate has diverse applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Drug Development: The compound is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions.

    Material Science: The compound is investigated for its role in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of Ethyl 2-bromo-5-methylnicotinate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the compound. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can interact with various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-bromo-5-methylnicotinate can be compared with other nicotinic acid derivatives, such as:

    Methyl Nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.

    Chromium Nicotinate: Involved in glucose metabolism and insulin signaling.

Eigenschaften

IUPAC Name

ethyl 2-bromo-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLWSPZTPMXMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512956
Record name Ethyl 2-bromo-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65996-16-9
Record name Ethyl 2-bromo-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The crude 2-cyano-5-(N,N-dimethylamino)-4-methyl-2,4-pentanedienoate (15.9 g) was dissolved in acetic acid (50 ml) and the mixture heated at 40°. A solution of 30% HBr/acetic acid (100 ml) was added dropwise and then the mixture was heated to 55° with stirring. After heating for 3/4 of an hour, the solution was poured onto ice, neutralized with solid Na2CO3 and extracted with CH2Cl2 (4×200 ml). The organic extracts were dried over Na2SO4, filtered and concentrated to dryness. The residue was distilled at 114°-120° (0.4 mm) to yield 6.3 g (35% yield) of ethyl 2-bromo-5-methylnicotinate.
Name
2-cyano-5-(N,N-dimethylamino)-4-methyl-2,4-pentanedienoate
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Bromo-5-methyl nicotinic acid ethyl ester, depicted by formula 31 in Scheme 12, was used as a starting material to prepare compounds with methyl substitution at 6-position of naphthyridine moiety. This starting material was prepared by condensation of propionaldehyde with ethyl cyanoacetate followed by cyclisation of resulted intermediate as shown in Scheme 12. Amination of 2-bromo-5-methyl nicotinic acid ethyl ester by p-methoxy benzyl amine gave 5-methyl-2-(4-methoxy-benzylamino)-nicotinic acid ethyl ester, depicted by formula 32 in Scheme 12, which was then converted into 6-methyl-1-(4-methoxy-benzyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, depicted by formula 33 in Scheme 12, by reacting with trichloromethyl chloroformate as shown in Scheme 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula 31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Following the procedure of Baldwin, et al., J. Org. Chem., 43(12), 2529 (1978), 5.70 g of 2-propylidenecyanoacetate (37 mmol) was reacted with 4.43 g of dimethylformamide dimethylacetal (37 mmol). The resulting adduct was reacted with hydrogen bromide in acetic acid to give ethyl 2-bromo-5-methylnicotinate. The crude bromide was dissolved in 30 mL of ethanol, 15 mL of n-propylamine was added, and the resultant solution was heated in a sealed tube at 100° C. for 5 hours. After cooling to ambient temperature, the volatiles were removed in vacuo and the residue was chromatographed on silica gel eluting with 20% ethyl acetate in hexanes to afford 3.3 g (40% overall) of the title product. 1H NMR (CDCl3, 300 MHz) δ 1.00 (t, J=7 Hz, 3H), 1.40 (t, J=7 Hz, 3H), 1.65 (sextet, J=7 Hz, 2H), 2.44 (s, 3H), 3.43 (dt, J=5 Hz, 7 Hz, 2H), 4.36 (q, J=7 Hz, 2H), 6.34 (d, J=5 Hz, 1H), 7.68 (bs, 1H), 8.06 (d, J=5 Hz, 1H). MS (DCl/NH3) m/e 223 (M+H)+.
Name
2-propylidenecyanoacetate
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-5-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-5-methylnicotinate
Reactant of Route 3
Ethyl 2-bromo-5-methylnicotinate
Reactant of Route 4
Ethyl 2-bromo-5-methylnicotinate
Reactant of Route 5
Ethyl 2-bromo-5-methylnicotinate
Reactant of Route 6
Ethyl 2-bromo-5-methylnicotinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.